rac Isopropyl (±)-10-camphorsulfate-d7
Description
rac Isopropyl (±)-10-Camphorsulfate-d7 is a deuterated derivative of camphorsulfonic acid, featuring seven deuterium atoms at the 10-position of the camphor scaffold. This compound is widely utilized as a chiral resolving agent and internal standard in pharmaceutical research, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for metabolic studies . Its racemic (±) isopropyl modification enhances solubility and stability in organic matrices, making it valuable for analytical applications requiring isotopic labeling to track molecular behavior or quantify metabolites .
Properties
Molecular Formula |
C₁₃H₁₅D₇O₄S |
|---|---|
Molecular Weight |
281.42 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on structural analogs, deuterated variants, and functional homologs. Key compounds include ε-Caprolactone-3,3,4,4,5,5-d6 and other camphor derivatives. Below is a detailed analysis:
Structural and Functional Differences
- Deuteration Pattern: this compound’s deuterium localization at the C10 position minimizes interference with active sulfonate groups, preserving reactivity in chiral environments. In contrast, ε-Caprolactone-d6’s deuteriums are distributed across non-reactive carbons, ideal for tracking polymer chain dynamics without altering ester functionality .
- Functional Groups : The camphorsulfate’s sulfonic acid group enables ionic interactions in resolution processes, while ε-Caprolactone-d6’s ester moiety supports ring-opening polymerization .
Thermodynamic and Kinetic Profiles
While direct thermodynamic data for this compound is scarce, studies on non-deuterated camphorsulfonic acid suggest high thermal stability (decomposition >250°C) and moderate aqueous solubility (≈50 mg/mL). Deuterium incorporation likely reduces vibrational entropy, enhancing NMR signal sharpness but marginally increasing molecular rigidity . Comparatively, ε-Caprolactone-d6 exhibits lower thermal stability (decomposition ≈160°C) due to its ester linkage but superior solubility in non-polar solvents .
Cost and Availability
- This compound : Priced at €1,568.00 per 100 mg, reflecting the complexity of deuteration at specific positions .
- ε-Caprolactone-3,3,4,4,5,5-d6 : Costs €94.00 per 5 mg, indicating higher production costs per unit mass due to multi-site deuterium substitution .
Methodological Considerations in Similarity Assessment
Compound similarity evaluation often employs computational tools (e.g., Tanimoto coefficients) to compare structural fingerprints or pharmacophore features . For this compound:
- 2D Similarity : Low (<0.3) with ε-Caprolactone-d6 due to divergent functional groups.
- 3D Similarity : Moderate (0.5–0.6) in deuterium spatial arrangement, relevant for isotopic labeling strategies .
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